Appenolide C

Description

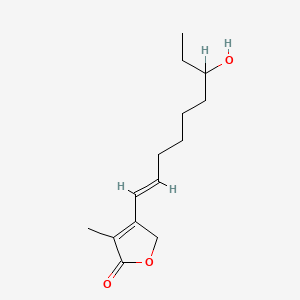

Structure

2D Structure

3D Structure

Properties

CAS No. |

148077-12-7 |

|---|---|

Molecular Formula |

C14H22O3 |

Molecular Weight |

238.32 g/mol |

IUPAC Name |

3-[(E)-7-hydroxynon-1-enyl]-4-methyl-2H-furan-5-one |

InChI |

InChI=1S/C14H22O3/c1-3-13(15)9-7-5-4-6-8-12-10-17-14(16)11(12)2/h6,8,13,15H,3-5,7,9-10H2,1-2H3/b8-6+ |

InChI Key |

KUWMUXMJJXXEDL-SOFGYWHQSA-N |

SMILES |

CCC(CCCCC=CC1=C(C(=O)OC1)C)O |

Isomeric SMILES |

CCC(CCCC/C=C/C1=C(C(=O)OC1)C)O |

Canonical SMILES |

CCC(CCCCC=CC1=C(C(=O)OC1)C)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Appenolide C |

Origin of Product |

United States |

Occurrence and Classification of Appenolide C

Source Organism: Podospora appendiculata

Appenolide C is a secondary metabolite produced by the fungus Podospora appendiculata. This organism is the natural source from which this compound and its related compounds, Appenolide A and Appenolide B, have been isolated. nih.gov

Podospora appendiculata is a species of fungus belonging to the division Ascomycota. wikipedia.org Its formal taxonomic classification places it within the family Podosporaceae and the order Sordariales. indexfungorum.orgnhm.ac.uk The genus Podospora encompasses a number of species that are commonly found in dung. wikipedia.org

The taxonomic hierarchy for Podospora appendiculata is as follows:

| Kingdom | Division | Class | Order | Family | Genus | Species |

| Fungi | Ascomycota | Sordariomycetes | Sordariales | Podosporaceae | Podospora | P. appendiculata |

This data is compiled from multiple sources for a comprehensive overview. wikipedia.orgindexfungorum.orgnhm.ac.uk

Historically, the fungus was first identified by the German mycologist Bernhard Auerswald from hare dung. It was initially named Sordaria appendiculata by Gustav Niessl von Mayendorf in 1872, who later reclassified it under the genus Podospora in 1883. wikipedia.org

Podospora appendiculata is a coprophilous fungus, meaning it grows on animal dung. wikipedia.org It is most frequently associated with the dung of lagomorphs, such as rabbits and hares. wikipedia.org While it has also been found on the dung of other herbivores like horses and cows, its presence is more common in forest environments compared to domesticated pastures. wikipedia.org This fungus is widely distributed in temperate and warm climates, with documented occurrences in North America, Europe, New Zealand, Israel, Japan, and Brazil. wikipedia.orgresearchgate.net

The microenvironment of herbivore dung is a competitive one, and Podospora appendiculata, being a slow-growing fungus, is thought to produce antimicrobial compounds like the appenolides to inhibit the growth of competing fungi. wikipedia.org There is evidence of a negative association between the presence of P. appendiculata and other coprophilous fungi such as Ascobolus immersus, Lasiobolus ciliatus, and Podospora curvula. wikipedia.org

Chemical Class and Structural Characterization Overview

This compound is a naturally occurring organic compound with antifungal properties. nih.gov Its chemical structure has been elucidated using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). acs.org

This compound is classified as a 2(5H)-furanone derivative. nih.gov The 2(5H)-furanone core is a five-membered heterocyclic ring containing one oxygen atom, a ketone group, and a double bond. researchgate.netnist.gov This structural motif is found in a variety of natural products that exhibit a range of biological activities. researchgate.net The appenolides, including this compound, are a series of such compounds produced by Podospora appendiculata. nih.gov

The 2(5H)-furanone structure places this compound within the broader class of butenolides. wikipedia.org Butenolides are lactones with a four-carbon heterocyclic ring structure and are considered oxidized derivatives of furan. wikipedia.org The simplest member of this class is 2-furanone, often referred to simply as butenolide. wikipedia.org

This compound is a polyketide-derived secondary metabolite. wikipedia.org Polyketides are a large and diverse class of natural products synthesized by polyketide synthases (PKSs). wikipedia.org The biosynthesis of polyketides involves the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, in a process that shares similarities with fatty acid synthesis. nih.gov This biosynthetic pathway allows for the generation of a wide array of complex molecular structures. nih.gov

Isolation and Spectroscopic Elucidation of Appenolide C

Structural Characterization by Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy is a valuable technique for analyzing the chromophores within a molecule, which are the parts responsible for absorbing light in the ultraviolet and visible regions of the spectrum. The absorption of UV or visible light by a molecule is due to the presence of conjugated pi-bonding systems or heteroatoms with non-bonding electron pairs. The wavelength of maximum absorbance (λmax) and the intensity of the absorption provide information about the nature and extent of these chromophores. For instance, increasing conjugation in a molecule generally shifts the absorption maximum to longer wavelengths (bathochromic shift) and increases the molar absorptivity (hyperchromic effect). While furanone structures contain a conjugated system, specific UV-Vis spectroscopic data, including λmax values and analysis of chromophores, for Appenolide C were not found in the available resources.

Fourier Transform-Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a widely used technique to identify the functional groups present in a chemical compound by measuring the absorption of infrared radiation at different wavelengths. Specific functional groups within a molecule vibrate at characteristic frequencies, resulting in distinctive peaks in the FTIR spectrum. Analyzing the positions and intensities of these peaks allows for the identification of various bonds and functional groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and carbon-hydrogen bonds (C-H). For example, carbonyl groups typically show strong absorption bands in the region of 1680-1750 cm⁻¹. While FTIR spectroscopy is a standard method for the structural elucidation of natural products, detailed FTIR spectroscopic data specifically for this compound, which would allow for the definitive identification of its functional groups, were not found in the consulted literature.

Biosynthesis of Appenolide C

Proposed Biosynthetic Pathway

The biosynthesis of polyketides like Appenolide C typically involves iterative enzymatic steps catalyzed by polyketide synthases (PKSs). bris.ac.uk While a specific, detailed pathway for this compound is not extensively documented in the search results, general principles of fungal polyketide biosynthesis provide a framework for understanding its formation.

Polyketide Synthase (PKS) Involvement and Initial Building Blocks

Polyketide synthases are large, multi-domain enzyme complexes responsible for synthesizing polyketides from simple precursors. bris.ac.ukwikipedia.org In fungi, iterative Type I PKSs are common and function by repeatedly condensing acyl and malonyl CoA extender units. bris.ac.ukwikipedia.org The initial building blocks for polyketide biosynthesis are typically acetyl-CoA and malonyl-CoA. bris.ac.uk These are loaded onto the PKS enzyme via acyltransferase (AT) and acyl carrier protein (ACP) domains. bris.ac.ukwikipedia.org The core carbon-carbon bond formation is catalyzed by the ketosynthase (KS) domain. bris.ac.ukwikipedia.org this compound is described as a furanone polyketide, suggesting its carbon skeleton is assembled through such a PKS-mediated process. researchgate.net

Elucidation of Key Enzymatic Steps and Intermediates

Following the initial condensation steps catalyzed by the KS domain, the growing polyketide chain can undergo modifications by other domains within the PKS or by separate enzymes. bris.ac.uk These modifications can include ketoreduction (KR), dehydration (DH), and enoyl reduction (ER) domains, which alter the functional groups along the chain. bris.ac.ukplos.org The specific sequence and presence of these domains dictate the reduction state and structure of the nascent polyketide. plos.org

While specific enzymatic steps and intermediates for this compound are not detailed in the search results, the furanone structure suggests potential cyclization and oxidation steps occur after the polyketide chain is assembled. The presence of a hydroxyl group and a double bond in the side chain of this compound indicates that specific reduction and potentially desaturation or hydroxylation reactions are involved in the later stages of its biosynthesis.

Research into the biosynthesis of other fungal polyketides, such as tropolone (B20159) sesquiterpenoids, shows that post-PKS modifications are crucial for generating structural diversity. nih.gov This often involves enzymes like monooxygenases and dioxygenases. nih.gov

Stereochemical Control in Biosynthetic Transformations

Stereochemistry in polyketide biosynthesis is controlled by the specific enzymes involved, particularly the domains within the PKS and tailoring enzymes. nih.gov For iterative PKSs, the configuration of hydroxyl groups and double bonds is determined by the action and substrate specificity of the KR, DH, and ER domains. plos.org The stereochemical outcome of cyclization and other post-PKS modifications is also enzyme-dependent. nih.gov

For this compound, the (E) configuration of the double bond in the side chain suggests a specific stereochemical control mechanism during its formation, likely mediated by an enoyl reductase or a dehydratase/reductase system with defined stereospecificity. The stereochemistry of the hydroxyl-bearing carbon in the side chain would similarly be determined by the action of a specific ketoreductase.

Genetic and Molecular Aspects of Biosynthesis

The genes encoding polyketide synthases and associated tailoring enzymes are typically organized in gene clusters in fungal genomes. wikipedia.orgplos.org These gene clusters represent the biosynthetic machinery for a specific secondary metabolite. Identifying and characterizing the gene cluster responsible for this compound biosynthesis would provide insights into the specific PKS type, the domains present, and the associated enzymes involved in its production.

Bioinformatics approaches can be used to predict PKS genes and their gene clusters based on genome sequences. plos.org Analysis of these clusters can provide clues about the type of polyketide produced and the potential enzymatic steps involved. plos.org While a specific gene cluster for this compound is not detailed, research on other fungal polyketides highlights the importance of gene clustering for coordinated expression and biosynthesis. wikipedia.orgplos.org

Environmental and Cultural Factors Influencing Biosynthetic Production

The production of secondary metabolites, including polyketides, in fungi is known to be influenced by various environmental and cultural factors. researchgate.netd-nb.infonih.gov These factors can affect the expression of biosynthetic genes and the activity of the enzymes involved. nih.gov

Factors such as light, temperature, nutrient availability (e.g., carbon and nitrogen sources), pH, and the presence of stress conditions can impact the yield and profile of secondary metabolites produced by fungi. researchgate.netd-nb.infoe3s-conferences.org For example, studies on other plant and fungal secondary metabolites have shown that temperature, light intensity, and nutrient levels can significantly alter their accumulation. researchgate.netd-nb.infoe3s-conferences.orgnih.gov

While specific studies on the environmental and cultural factors optimizing this compound production are not available in the search results, it is reasonable to infer that similar factors would influence its biosynthesis in Podospora appendiculata. Understanding these factors could be crucial for optimizing the fermentation conditions for this compound isolation.

Total Synthesis and Analogues of Appenolide C

Strategic Approaches to Total Synthesis of Appenolide C

Strategic approaches to the total synthesis of complex natural products involve carefully planned sequences of chemical reactions to assemble the target molecule from simpler precursors. This often requires overcoming challenges related to regioselectivity, stereoselectivity, and the formation of key structural features.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a crucial tool in planning a total synthesis. It involves working backward from the target molecule, disconnecting bonds in a logical order to arrive at readily available starting materials. For this compound, key disconnections would likely focus on breaking the bonds that form the furanone ring and attaching the complex side chain.

A retrosynthetic strategy might involve disconnecting the bond between the furanone ring and the side chain, simplifying the synthesis into two main fragments: the substituted furanone core and the hydroxylated nonenyl side chain. Further disconnections within the furanone ring could lead to acyclic precursors that can be cyclized. Similarly, the side chain could be envisioned as being built up from smaller, commercially available units through carbon-carbon bond forming reactions. The position and stereochemistry of the hydroxyl group and the double bond in the side chain are critical elements that would need to be controlled during the synthesis.

Development of Novel Synthetic Methodologies

The synthesis of complex molecules often necessitates the development or adaptation of novel synthetic methodologies to achieve desired transformations with high efficiency and selectivity. This can involve designing new catalysts, reaction conditions, or reagent systems. While specific novel methodologies for this compound's total synthesis are not detailed in the provided snippets, the synthesis of other natural products containing furanone cores or similar side chains has driven the development of various methods. For instance, the synthesis of substituted 3(2H)-furanones has been achieved through methodologies such as cycloisomerization of allenic hydroxyketones, transition-metal-catalyzed activation of alkynes followed by heterocyclization, and photooxygenation of β-keto furans. researchgate.netorganic-chemistry.org The development of efficient methods for stereoselective carbon-carbon bond formation and the introduction of functional groups like hydroxyls and double bonds with defined configurations are generally important in natural product synthesis.

Stereoselective and Enantioselective Synthesis Efforts

This compound, like many natural products, possesses specific stereochemistry that is crucial for its biological activity. Therefore, stereoselective and enantioselective synthesis are critical aspects of its total synthesis. Stereoselective synthesis aims to create a specific stereoisomer when multiple are possible, while enantioselective synthesis specifically targets the production of one enantiomer over the other. egrassbcollege.ac.inchemistrydocs.com

Achieving stereocontrol in the synthesis of this compound would involve controlling the relative and potentially absolute configuration of the stereogenic center in the hydroxylated side chain and the geometry of the exocyclic double bond. Strategies for stereoselective synthesis can include using chiral starting materials, employing chiral catalysts or auxiliaries, and controlling reaction conditions to favor the formation of a specific stereoisomer. egrassbcollege.ac.inchemistrydocs.comresearchgate.net For example, enantioselective synthesis often utilizes chiral catalysts to induce asymmetry during bond formation. organic-chemistry.orgrsc.orgemory.edursc.org The synthesis of other natural products with similar structural features, such as other butenolides or compounds with hydroxylated alkene side chains, often involves careful consideration and control of stereochemistry through methods like asymmetric catalysis, diastereoselective reactions, and chiral resolution. organic-chemistry.orgrsc.orgrsc.orgnih.govnih.govnih.govrsc.org

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues and derivatives of natural products is a common practice in medicinal chemistry and chemical biology. This involves modifying the structure of the parent compound to explore the relationship between structure and activity, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govsioc-journal.cnrsc.org

Rational Design of Structural Modifications

Rational design of structural modifications for this compound analogues would be guided by its core structure: the furanone ring and the hydroxylated nonenyl side chain. Modifications could target either or both of these regions. nih.gov For instance, variations in the length, branching, or saturation of the side chain could be explored. The position and nature of the oxygen-containing functional group (the hydroxyl) on the side chain could also be altered. Modifications to the furanone ring might involve changing substituents on the ring carbons or altering the oxidation state. The goal of such modifications would be to understand how these structural changes impact the compound's properties and potential biological interactions.

Exploration of Furanone Ring and Side Chain Variations

The synthesis of this compound analogues would involve systematically introducing variations to the furanone ring and the side chain. Exploration of furanone ring variations could include altering the methyl group at the 4-position or introducing substituents at other positions of the furanone ring. Methodologies for synthesizing substituted furanones, as discussed earlier, would be relevant here. researchgate.netorganic-chemistry.org

Side chain variations could involve synthesizing compounds with different alkene geometries (e.g., Z instead of E), different positions for the double bond, or different lengths of the carbon chain. The hydroxyl group could be moved to a different carbon along the chain, or it could be replaced with other functional groups like ketones, aldehydes, or ethers. Synthetic strategies for introducing and manipulating functional groups on aliphatic chains would be employed for these modifications. The synthesis of analogues of other natural products with similar side chain features provides a precedent for such explorations.

Generation of Compound Libraries for Activity Profiling

The generation of compound libraries is a fundamental approach in chemical biology and drug discovery for activity profiling against various biological targets or pathways nih.govopenaccessjournals.com. These libraries consist of diverse collections of chemical compounds designed to explore a wide range of chemical space and potential interactions openaccessjournals.comrjeid.com. Target class profiling, for instance, utilizes curated compound libraries to investigate the chemical biological space of members within an enzyme family nih.gov. Compound libraries can be designed based on principles of diversity-oriented synthesis or focused on specific target classes or disease pathways openaccessjournals.com. Activity profiling involves screening these libraries to identify compounds that exhibit desired biological effects, which can then serve as starting points for further research and optimization openaccessjournals.com.

Based on the available search results, specific information detailing the generation of compound libraries specifically focused on this compound or its analogues for activity profiling was not identified. While general principles of compound library generation and activity profiling are well-established in the field nih.govopenaccessjournals.comrjeid.comnih.govppscreeningcentre.com, their direct application to this compound was not described in the retrieved literature.

Comparative Analysis of Synthetic and Natural Production Yields

The production of natural products can be achieved through isolation from their natural sources or by synthetic methods. The yield of a compound obtained through these different routes is a crucial factor influencing its availability for research and potential development.

While specific yield data for the natural production and total synthesis of this compound were not available in the search results, a comparison involving Appenolide A, a related fungal metabolite and butenolide, provides insight into the potential differences in yields between natural extraction and synthetic approaches for this class of compounds . One source notes that the extraction yields for fungal metabolites like Appenolide A tend to be lower and more variable compared to synthetic routes for similar furanones . Synthetic methods for producing analogous 4-alkynyl furan-2(5H)-ones have been reported to achieve yields exceeding 80% under mild conditions . This suggests that, for furanone natural products, synthetic strategies may offer higher and more consistent yields compared to isolation from natural sources, although the specific synthesis of this compound and its yield would need to be experimentally determined.

| Production Method (Related Compound: Appenolide A / Synthetic Furanones) | Typical Yield | Notes |

| Natural Extraction (Appenolide A from fungi) | Lower and variable | Dependent on biological factors and isolation efficiency |

| Synthetic Routes (Similar Furanones) | >80% | Achieved under mild conditions |

Biological Activities and Mechanistic Insights of Appenolide C

Antifungal Activity Investigations

Appenolide C exhibits antifungal properties against several fungal species. Investigations have focused on its efficacy against significant fungal pathogens and other notable fungi.

Efficacy against Fungal Pathogens (e.g., Candida albicans)

This compound has shown efficacy against Candida albicans, a common fungal pathogen. In standard disc assays, 150 micrograms of this compound were sufficient to produce zones of inhibition measuring 12-14 millimeters against Candida albicans ijareeie.com. Candida albicans is a commensal organism that can cause infections in humans, and the development of drug resistance in this species is a clinical challenge mdpi.comnih.gov.

Activity Spectrum against Other Fungi (Sordaria fimicola, Ascobolus furfuraceous)

Beyond Candida albicans, this compound has also demonstrated antifungal effects against other fungi, including the coprophilous fungi Sordaria fimicola and Ascobolus furfuraceous. Similar to its activity against C. albicans, this compound showed inhibitory effects on these fungi ijareeie.com. Sordaria fimicola is an endophytic fungus that has been studied for its interactions with plants ijareeie.com.

Table 1: Antifungal Activity of this compound (Summary of Zone of Inhibition Data)

| Fungal Species | Amount (micrograms) | Zone of Inhibition (mm) | Source |

| Candida albicans | 150 | 12-14 | ijareeie.com |

| Sordaria fimicola | 150 | Similar to C. albicans | ijareeie.com |

| Ascobolus furfuraceous | 150 | Similar to C. albicans | ijareeie.com |

Proposed Mechanisms of Antifungal Action

While the exact mechanisms by which this compound exerts its antifungal effects are not explicitly detailed in the provided information, other antifungal agents target unique components of fungal cells, such as chitin (B13524) in cell walls or enzymes involved in ergosterol (B1671047) synthesis ebsco.com. For instance, azoles inhibit lanosterol (B1674476) demethylation, disrupting ergosterol synthesis and affecting cell membrane integrity ebsco.comnih.gov. Polyenes bind to ergosterol, creating pores in the cell membrane ebsco.com. Echinocandins inhibit (1,3)beta-glucan synthase, affecting cell wall synthesis ebsco.com. Further research would be needed to elucidate the specific molecular targets and pathways affected by this compound in fungal cells.

Antibacterial Activity Investigations

In addition to its antifungal properties, this compound has also exhibited antibacterial activity, particularly against Gram-positive bacteria.

Efficacy against Gram-Positive Bacteria (e.g., Bacillus subtilis)

This compound, along with Appenolide B, has demonstrated antibacterial properties in disc assays against Bacillus subtilis. At concentrations of 150 micrograms per disk, zones of inhibition measuring 8 millimeters were observed ijareeie.com. Bacillus subtilis is a Gram-positive bacterium commonly found in soil and the gastrointestinal tracts of animals and humans, and some strains are known to produce antimicrobial molecules mdpi.comfrontiersin.orgbrieflands.com.

Table 2: Antibacterial Activity of this compound (Summary of Zone of Inhibition Data)

| Bacterial Species | Amount (micrograms) | Zone of Inhibition (mm) | Source |

| Bacillus subtilis | 150 | 8 | ijareeie.com |

Role in Quorum Sensing Interference and Bacterial Growth Inhibition

Quorum sensing (QS) is a molecular communication system utilized by bacteria to coordinate gene expression based on cell density. nih.govscielo.br This process enables bacteria to collectively regulate behaviors such as virulence factor synthesis, biofilm formation, and protease and siderophore production, which are more effective at high cell densities. nih.gov Interference with bacterial quorum sensing (Quorum Sensing Interference, QSI) or quorum quenching (QQ) is being explored as a strategy to attenuate bacterial virulence and inhibit biofilm formation, potentially enhancing the effectiveness of antimicrobial agents. nih.govscielo.brfrontiersin.orgbiorxiv.org QSI approaches aim to disrupt this communication without necessarily decreasing bacterial growth directly, suggesting that the host immune system could then manage the infection. frontiersin.org

Naturally occurring compounds have been studied for their potential as QSIs. scielo.brfrontiersin.org this compound is a furanone polyketide researchgate.net, and furanones have been mentioned in the context of quorum quenching and exhibiting variability in growth inhibition against bacteria like Pseudomonas aeruginosa. frontiersin.org While this compound has been reported to possess antibacterial activity researchgate.net, specific detailed research findings explicitly outlining its direct role in quorum sensing interference or the mechanisms by which it inhibits bacterial growth were not detailed in the provided sources.

Other Documented Bioactivities (non-clinical research context)

Research into the biological activities of natural products often explores various potential effects in non-clinical settings, such as in vitro studies.

In vitro Antioxidant Properties Research

In vitro antioxidant research assesses the ability of a compound to neutralize free radicals and reduce oxidative stress under laboratory conditions. Various natural compounds, including phenolic compounds and vitamins like Vitamin C, have demonstrated in vitro antioxidant properties. nih.govnehu.ac.innih.govscielo.brmdpi.commdpi.com These studies often involve assays to measure radical scavenging activity and total antioxidant capacity. nehu.ac.inscielo.br While this compound is a natural product, specific detailed research findings regarding its in vitro antioxidant properties were not provided in the consulted sources.

In vitro Anticancer Properties Research

In vitro anticancer research investigates the potential of compounds to inhibit the growth or induce cell death in cancer cell lines in a laboratory setting. Numerous natural extracts and isolated compounds have been evaluated for their in vitro cytotoxic and antitumoral effects on various cancer cell lines. mdpi.commdpi.comjpmsonline.combepls.comnih.govscielo.br These studies often involve assays to determine cell viability, proliferation, and the induction of apoptosis. bepls.comnih.govscielo.br Although this compound is a natural furanone polyketide researchgate.net, specific detailed research findings concerning its in vitro anticancer properties were not presented in the provided sources.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. collaborativedrug.comimmutoscientific.comresearchgate.netslideshare.netnih.gov By analyzing how modifications to a molecule's structure affect its biological properties, researchers can identify the key structural features responsible for its effects. immutoscientific.comslideshare.net This understanding is crucial in optimizing compounds for desired activities and minimizing unwanted effects. immutoscientific.comslideshare.net this compound is characterized by its furanone core structure. researchgate.netnih.gov SAR analysis can involve examining the influence of different functional groups, the size and shape of the molecular skeleton, and stereochemistry on biological activity. researchgate.netslideshare.net

Identification of Crucial Structural Motifs for Bioactivity

Identifying crucial structural motifs involves pinpointing the specific parts of a molecule that are essential for its interaction with a biological target and thus for its activity. This is a key aspect of SAR studies. researchgate.net By comparing the activities of structurally related compounds, researchers can infer which functional groups or substructures are critical for the observed biological effect. researchgate.net For compounds like this compound, which is a furanone researchgate.net, related structures such as Appenolide A have been compared to synthetic analogs to understand the impact of different substituents. However, specific detailed findings on the crucial structural motifs for the bioactivity of this compound itself were not provided in the consulted sources.

Influence of Stereochemistry on Biological Potency

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its biological activity. slideshare.netnih.gov Different stereoisomers of a compound can interact differently with chiral biological targets, leading to variations in potency, selectivity, metabolism, and even toxicity. nih.gov Understanding the influence of stereochemistry is therefore important in SAR studies. slideshare.net While the general principle of stereochemistry's impact on biological potency is well-established nih.gov, specific detailed findings on the influence of stereochemistry on the biological potency of this compound were not presented in the provided sources.

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Group-Based QSAR (G-QSAR) modeling are computational techniques used to build predictive models that correlate structural features of compounds with their biological activities. These methods typically involve developing mathematical models based on a set of compounds with known activities, allowing for the prediction of activity for new or untested compounds based solely on their molecular structure. While computational approaches, including docking and molecular dynamics simulations, have been employed to understand the interaction of this compound with biological targets and infer structure-activity relationships, specific studies detailing the application of traditional QSAR or G-QSAR modeling methodologies focused explicitly on this compound were not identified in the scope of the conducted research. The structure-activity insights discussed in relation to this compound in the available literature primarily stem from the analysis of its binding mode and interactions within target proteins as revealed by simulation techniques.

Computational Docking and Molecular Dynamics Simulations in SAR

Computational docking and molecular dynamics simulations have been valuable tools in elucidating the potential binding mechanisms of this compound and providing insights into its structure-activity relationship (SAR), particularly concerning its interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Studies utilizing these in silico methods have explored how this compound fits into the binding pocket of PPARγ and the nature of the interactions that stabilize this complex. chem960.com

Molecular docking simulations predict the preferred orientation (binding pose) of this compound within the active site of PPARγ. These simulations suggest that this compound is capable of binding to the PPARγ ligand-binding domain. chem960.com Analysis of the predicted binding poses has revealed key interactions between specific residues in the PPARγ binding pocket and functional groups on the this compound molecule. These interactions often include hydrogen bonds and hydrophobic contacts, which are crucial for the stability of the ligand-receptor complex. chem960.com

Following docking, molecular dynamics simulations are employed to provide a more dynamic and realistic view of the this compound-PPARγ complex over time. These simulations account for the flexibility of both the ligand and the protein, allowing researchers to observe the stability of the binding pose, the fluctuations of key residues, and the persistence of specific interactions identified in docking studies. chem960.com Molecular dynamics simulations can confirm the stability of the predicted binding mode and provide further details on the strength and nature of the interactions, contributing to a deeper understanding of the SAR. For instance, the formation and breaking of hydrogen bonds and the extent of hydrophobic surface contact can be monitored throughout the simulation, correlating specific structural features of this compound with its ability to maintain stable interactions with PPARγ. chem960.com

Advanced Analytical Methodologies in Appenolide C Research

Hyphenated Chromatographic-Spectroscopic Techniques

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy or mass spectrometry, enabling the analysis of complex mixtures where Appenolide C might be present alongside other metabolites.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. news-medical.neteuropeanpharmaceuticalreview.comnih.gov It is widely used in various fields, including the analysis of natural products and complex organic mixtures. news-medical.netnih.gov In the context of this compound research, GC-MS could be applied if this compound or its derivatives are sufficiently volatile or can be derivatized to increase volatility. The GC component separates the mixture based on the differential partitioning of analytes between a stationary phase and a mobile gas phase. The separated components then enter the mass spectrometer, which fragments the molecules and detects the resulting ions based on their mass-to-charge ratio (m/z). news-medical.net This provides a mass spectrum that can be used to identify the compound by comparing it to spectral libraries. GC-MS offers enhanced sample identification and high sensitivity for target analytes. news-medical.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of non-volatile and thermally labile compounds, making it highly suitable for a broad range of natural products, including polyketides like this compound. nih.govhubmapconsortium.org LC-MS couples the separation efficiency of liquid chromatography, which can handle complex mixtures, with the detection and identification capabilities of mass spectrometry. nih.govhubmapconsortium.org This technique is particularly valuable when dealing with crude extracts from biological sources, such as fungi, where this compound is found. researchgate.netwikipedia.org LC separates the components of the mixture based on their interactions with a stationary phase and a mobile liquid phase. hubmapconsortium.org The eluting compounds are then ionized and detected by the mass spectrometer. LC-MS is widely used in the research of complex biological samples and natural product extracts due to its high sensitivity and selectivity. nih.govhubmapconsortium.org

High-Resolution and Advanced Spectroscopic Techniques

High-resolution and advanced spectroscopic techniques provide detailed information about the elemental composition, exact mass, and structural arrangement of atoms within a molecule, which are critical for the definitive identification and characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that provides highly accurate measurements of the mass-to-charge ratio of ions. measurlabs.comalgimed.com This precise mass determination allows for the calculation of the elemental composition of a compound, which is crucial for confirming the molecular formula of this compound (C₁₄H₂₂O₃). measurlabs.comalgimed.comresearchgate.net HRMS systems can typically achieve a mass accuracy of less than 5 parts per million (ppm), enabling the differentiation of compounds with very similar nominal masses (isobars). algimed.comresearchgate.netchromatographyonline.com This high selectivity is particularly important when analyzing complex natural product extracts where multiple compounds may be present. HRMS is ideal for the identification of molecular structures, from small organic molecules to larger biomolecules. measurlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed structure of organic molecules. Advanced NMR techniques, such as two-dimensional (2D) NMR, provide comprehensive information about the connectivity and spatial arrangement of atoms within a molecule. creative-biostructure.comunimelb.edu.au Techniques like COSY, HSQC, HMBC, and NOESY experiments can reveal correlations between protons, carbons, and other NMR-active nuclei, allowing for the complete assignment of signals and the elucidation of the molecular skeleton and functional groups. unimelb.edu.au These advanced methods are essential for confirming the proposed structure of this compound and understanding its stereochemistry. unimelb.edu.auuniv-lyon1.fr A combination of 1D and 2D NMR methods is typically applied to determine the structure of complex molecules. unimelb.edu.au

Validation and Standardization of Analytical Protocols

Validation of analytical methods is a fundamental requirement to ensure that the methods are suitable for their intended purpose and consistently produce reliable and accurate data. wjarr.comsysrevpharm.orgaustinpublishinggroup.comnih.gov This is crucial for quality control and for supporting the identity, quality, purity, and potency of substances. wjarr.com Method validation is necessary when a new method is developed or when established methods are used in different laboratories or by different analysts. wjarr.com

According to guidelines such as those from the ICH (International Conference on Harmonisation), analytical method validation includes the determination of parameters such as accuracy, precision, specificity/selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness. wjarr.comsysrevpharm.org

Accuracy: The closeness of test results to the true value. sysrevpharm.org

Precision: The measurement of the closeness of agreement for multiple measurements on the same sample, often expressed as relative standard deviation. sysrevpharm.orgfao.org

Specificity/Selectivity: The ability to measure the analyte accurately in the presence of other components in the sample matrix.

Limit of Detection (LOD): The minimum concentration of a substance that can be detected, though not necessarily quantified. wjarr.comfao.org

Limit of Quantitation (LOQ): The minimum concentration at which the analyte can be detected and quantified with acceptable accuracy and precision. wjarr.comfao.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be suitable. wjarr.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. wjarr.comsysrevpharm.org

Standardization of analytical protocols is equally important, particularly when results from different laboratories or studies need to be compared. Harmonized protocols for the adoption of standardized analytical methods and for the presentation of their performance characteristics have been developed by organizations like IUPAC. iupac.org These protocols outline criteria for adopting a method as a standard and specify aspects of analytical quality control that should be associated with standard methods. iupac.org

Validation and standardization provide documented evidence that an analytical procedure will consistently produce desired results within prearranged specifications. wjarr.com This process is integral to good analytical practice and is often required by regulatory bodies and quality standards impacting laboratories. wjarr.com

Data tables illustrating validation parameters (e.g., precision, linearity range, LOD, LOQ) would typically be generated during the validation process of a specific analytical method for this compound. While specific validation data for this compound were not found, the general principles and parameters evaluated in analytical method validation are universally applicable.

Example Data Table (Illustrative - based on general validation principles, not specific this compound data):

| Validation Parameter | Result/Value | Acceptance Criteria (Example) |

| Accuracy (% Recovery) | 98.5% | 95-105% |

| Precision (% RSD, Intraday) | 1.2% | < 2% |

| Precision (% RSD, Interday) | 1.8% | < 3% |

| Linearity (R²) | 0.9995 | > 0.999 |

| LOD | 0.05 µg/mL | - |

| LOQ | 0.15 µg/mL | - |

| Range | 0.15 - 10 µg/mL | - |

Note: This table presents illustrative data based on typical analytical method validation parameters and example acceptance criteria. Specific values for this compound would depend on the validated method.

Ecological and Biotechnological Significance of Appenolide C

Role in Microbial Competition and Defense Mechanisms

Appenolide C, along with related appenolides, was isolated from the coprophilous fungus Podospora appendiculata. Coprophilous fungi are organisms that grow on animal dung, an environment characterized by intense microbial competition acs.org. The discovery of appenolides A-C as antifungal compounds from this fungus suggests a role for these metabolites in mediating interspecies competition within this specific ecological niche acs.org.

Microbial competition is a crucial aspect of many ecosystems, including soil, the microbiome, and marine environments nih.govmicrobialcell.comfrontiersin.org. Microorganisms employ various strategies to outcompete rivals, including the production of antagonistic factors such as antibiotics and other secondary metabolites nih.gov. The antifungal properties observed for appenolides B and C indicate that these compounds may serve as defense mechanisms for Podospora appendiculata against competing fungi acs.org. This chemical defense allows the fungus to establish and maintain its presence in a crowded microbial environment.

While direct detailed studies on this compound's specific mechanisms in microbial competition are limited in the provided search results, the context of its isolation from a competitive environment and its observed antifungal activity strongly support its involvement in defense and competition among microbial species acs.org. Other examples of microbial competition involve mechanisms like competitive exclusion for resources, production of bacteriocins, and modulation of the environment nih.gov.

Utility as a Biomarker in Environmental and Biological Samples

The presence of specific chemical compounds in environmental or biological samples can serve as biomarkers, indicating exposure to certain substances, the presence of specific organisms, or the state of an ecosystem benthamopen.comaaem.plmdpi.com. This compound, as a fungal metabolite, has the potential to be utilized as a biomarker.

As a product of Podospora appendiculata, this compound's presence in environmental samples, such as dung or soil where this fungus is found, could indicate the historical or current activity of this specific fungal species acs.org. Monitoring the levels of this compound could potentially provide insights into fungal colonization patterns and successional changes within these ecosystems acs.org.

In a broader context, biomarkers are used in environmental monitoring to assess exposure to pollutants and evaluate the health of ecosystems and organisms benthamopen.commdpi.com. Biological samples, including blood and urine, are analyzed for the presence of specific compounds or their metabolites to assess exposure to environmental hazards aaem.ple-epih.orgnih.gov. While there is no direct evidence in the provided snippets of this compound being used as a biomarker in human biological samples, the general principle of using metabolites from environmental sources as biomarkers exists aaem.plmdpi.come-epih.orgnih.gov. For instance, omics technologies, such as metabolomics, are employed to identify potential biomarkers of exposure to environmental toxicants mdpi.come-epih.org.

The detection and quantification of this compound in relevant samples would require sensitive and specific analytical methods aaem.pl. The stability and persistence of this compound in different matrices would also be important considerations for its utility as a biomarker.

Compound Information

| Compound Name | PubChem CID |

| This compound | 164251 |

Future Directions and Emerging Research Avenues for Appenolide C

Elucidation of Undefined Biosynthetic Genes and Enzymes

A key area for future research involves the detailed elucidation of the specific genes and enzymes responsible for the biosynthesis of Appenolide C. Understanding the intricate enzymatic steps and the genetic machinery governing its production is crucial for potential biotechnological applications, such as engineered biosynthesis for scaled-up production or the generation of novel analogues through biosynthetic pathway engineering. Research into the biosynthesis of other natural products, such as vitamin C and 4-alkyl-L-proline derivatives, highlights the complexity and importance of identifying the specific enzymes and genes involved in each step of the pathway. nih.govfrontiersin.orgresearchgate.netnih.govmdpi.com Elucidating these gene-enzyme relationships for this compound would provide valuable insights into its natural production route.

Development of More Efficient and Sustainable Synthetic Routes

Developing more efficient and sustainable synthetic routes for this compound is a significant future direction. Current or initial synthesis methods may involve multiple steps, harsh conditions, or expensive reagents. Research efforts can focus on designing shorter, more convergent synthetic strategies, utilizing green chemistry principles such as catalysis, renewable resources, and minimizing waste generation. mdpi.comkit.eduresearchgate.net Advances in the synthesis of other complex natural products demonstrate the potential for developing highly efficient and stereoselective catalytic reactions that can significantly reduce the number of synthetic steps and improve sustainability. mdpi.com

Comprehensive Mechanistic Studies of All Biological Activities

While this compound may possess reported biological activities, a comprehensive understanding of the underlying mechanisms of action is often an ongoing process. Future research should aim to fully elucidate how this compound interacts with biological targets at the molecular level for all its observed activities. This involves detailed biochemical, cellular, and potentially in vivo studies to identify specific protein interactions, signaling pathways, or cellular processes modulated by the compound. Understanding the mechanisms is vital for rational design of analogues and for assessing therapeutic potential. Studies on the biological activities of other compounds emphasize the need for detailed investigations to understand their effects. researchgate.netnih.govmdpi.com

Exploration of Novel Analogues with Enhanced Bioactivities

The exploration and synthesis of novel analogues of this compound represent a fertile ground for future research. By modifying the chemical structure of this compound, researchers can aim to generate compounds with enhanced potency, altered selectivity for specific biological targets, improved pharmacokinetic properties, or reduced toxicity. This process often involves structure-activity relationship (SAR) studies, guided by insights from mechanistic studies and computational predictions. The development of analogues has proven successful for other bioactive compounds in optimizing their properties. nih.govmdpi.com

Application of Advanced Computational Chemistry and In Silico Tools

Advanced computational chemistry and in silico tools will play an increasingly important role in this compound research. Techniques such as molecular docking, molecular dynamics simulations, quantitative structure-activity relationship (QSAR) modeling, and virtual screening can be applied to predict biological targets, understand binding interactions, screen for potential analogues, and predict ADME (absorption, distribution, metabolism, and excretion) properties. mdpi.comindianabiosciences.orgnih.govfrontiersin.orgjournaljpri.com These computational approaches can help prioritize experimental efforts, saving time and resources in the discovery and optimization process. In silico methods have been successfully applied in the identification and design of potential drug candidates. nih.govjournaljpri.com

Discovery of Additional Natural Sources and Related Compounds

Further exploration for additional natural sources of this compound or structurally related compounds is another important future direction. Discovering new sources could potentially lead to more efficient or cost-effective isolation methods. Additionally, identifying related compounds could uncover a family of natural products with diverse biological activities and provide further insights into the biosynthetic pathways and structural features critical for activity. Natural products from various sources continue to be a significant reservoir for drug discovery. nih.govnih.govresearchgate.net Investigating underexplored natural environments, including different microorganisms or plant species, could yield new sources of this compound or novel related structures. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.